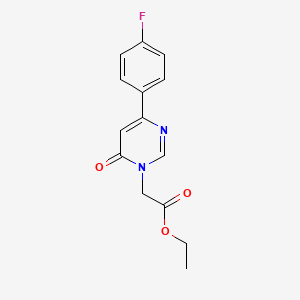

ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate

Description

Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a pyrimidinone derivative featuring a 4-fluorophenyl substituent at the 4-position and an ethyl ester group linked via an acetoxy chain. The ethyl ester moiety enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c1-2-20-14(19)8-17-9-16-12(7-13(17)18)10-3-5-11(15)6-4-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQSUCRLYZYZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate typically involves a multi-step process:

Formation of the Pyrimidinone Ring: The initial step involves the synthesis of the pyrimidinone ring. This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and ethyl acetoacetate in the presence of a base like sodium ethoxide.

Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the intermediate pyrimidinone with 4-fluorobenzoyl chloride under basic conditions.

Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid to yield ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and erbB2 .

Case Study:

A study on substituted benzimidazole linked oxadiazole compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that similar modifications in ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate could enhance its anticancer efficacy .

2. Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of the fluorophenyl moiety may enhance the compound's ability to penetrate bacterial membranes, potentially increasing its effectiveness against a range of pathogens.

Case Study:

A related compound was tested for its antimicrobial properties and showed promising results against Gram-positive and Gram-negative bacteria, indicating that ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate could have similar applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is crucial for optimizing its pharmacological properties. The fluorine atom in the para position of the phenyl ring is believed to enhance lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Potential as a Drug Candidate

Given its structural features and preliminary research findings, ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate holds promise as a drug candidate for further development. Its applications could extend beyond oncology to include treatments for infectious diseases due to its potential antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyrimidinone ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.

Comparison with Similar Compounds

Methyl (3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Key Differences :

- Core Heterocycle: Replaces the pyrimidinone ring with a pyridazinone (two adjacent nitrogen atoms vs. one nitrogen in pyrimidinone) .

- Substituent Position : The 4-fluorophenyl group is at position 3 of the pyridazinyl ring, altering electronic distribution.

- Ester Group : Methyl ester (C13H11FN2O3, MW 262.24 g/mol) vs. ethyl ester, resulting in slightly lower molecular weight and reduced lipophilicity (logP ~1.8 estimated).

The methyl ester could offer faster metabolic hydrolysis than the ethyl analog, influencing half-life .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Differences :

- Substituents : Incorporates a thioether (-S-) and thietan-3-yloxy group (a sulfur-containing cyclic ether) at the pyrimidine 4-position .

- Synthetic Route : Synthesized via nucleophilic substitution with 2-chloromethylthiirane, contrasting with the target compound’s likely esterification or alkylation pathways.

Implications: The sulfur atoms increase molecular polarizability and may enhance reactivity toward oxidation or metabolic conjugation.

Pruvanserin Hydrochloride (C22H21FN4O•HCl)

Key Differences :

- Core Structure : Piperazine-linked indole-carbonitrile with a 4-fluorophenethyl group .

- Functional Groups: Includes a cyano (-CN) group and a secondary amide, enhancing dipole interactions.

Implications: The piperazine moiety improves water solubility, while the fluorophenyl group aligns with the target compound’s pharmacophore.

Complex Ester Derivatives (e.g., EP 4 374 877 A2)

Key Differences :

- Substituents : Trifluoromethyl groups and fused heterocycles (e.g., pyrrolo[1,2-b]pyridazine) introduce high lipophilicity and steric complexity .

- Synthetic Challenges : Multi-step synthesis involving coupling reactions (e.g., General Procedure 4.7 in ) vs. the target compound’s simpler synthesis .

Implications : Increased fluorination (e.g., trifluoromethyl) enhances metabolic stability but may raise toxicity concerns. The target compound’s simpler structure offers advantages in synthetic scalability and purity control .

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate (CAS Number: 1235634-01-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations based on diverse research findings.

- Molecular Formula : C₁₄H₁₃FN₂O₃

- Molecular Weight : 276.26 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and an ethyl acetate moiety.

Synthesis

The synthesis of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Pyrimidine Core : Reaction of appropriate fluorinated phenolic compounds with urea derivatives.

- Acetylation : The introduction of the ethyl acetate group through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies have demonstrated that compounds similar to ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate exhibit promising anticancer activity. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including:

- HCT116 (colon cancer) : Compounds displayed moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization or interference with specific signaling pathways involved in cancer cell survival.

Anti-inflammatory Effects

Research has also indicated that certain derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Anti-inflammatory Activity :

- Structure-Activity Relationship (SAR) :

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation: Condensation of 4-fluorophenylacetamide with urea or thiourea derivatives under acidic conditions to form the pyrimidine ring .

Acetate Ester Introduction: Alkylation of the pyrimidine nitrogen with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips:

- Monitor reaction progress via TLC .

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance nucleophilicity of intermediates .

- Control temperature to minimize side reactions (e.g., over-alkylation) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyrimidine ring protons (~δ 6.5–8.5 ppm for aromatic F-phenyl) and acetate ester signals (e.g., triplet at δ 4.1–4.3 ppm for CH₂COO) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

- XRD (Optional): For crystalline derivatives, confirm 3D structure .

Advanced: How can conflicting bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

Answer:

Assay Validation:

- Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition vs. radioligand binding for receptor antagonism) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Structural Analysis:

- Perform molecular docking to identify binding modes (e.g., PyMOL, AutoDock) .

- Compare with analogs (e.g., replacing the 4-fluorophenyl group) to isolate pharmacophore contributions .

Data Normalization: Use positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

Derivatization:

- Replace the ethyl ester with a PEGylated group to enhance aqueous solubility .

- Introduce ionizable groups (e.g., tertiary amines) via post-synthetic modification .

Formulation:

- Use cyclodextrin inclusion complexes or liposomal encapsulation .

- Optimize pH for salt formation (e.g., HCl salt for acidic conditions) .

In Silico Screening: Predict logP and pKa using tools like MarvinSketch to guide derivatization .

Basic: What are the documented biological targets or pathways associated with this compound?

Answer:

Preliminary studies on analogs suggest:

- Kinase Inhibition: Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine core mimicry of adenine .

- G-Protein-Coupled Receptors (GPCRs): Antagonism of serotonin or dopamine receptors via fluorophenyl-acetamide interactions .

- Oxidative Stress Pathways: Modulation of NADPH oxidase activity in inflammatory models .

Note: Target validation requires knock-out cell lines or competitive binding assays .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

QSAR Modeling: Use datasets of pyrimidine analogs to correlate substituents (e.g., 4-F vs. 4-Cl) with activity .

MD Simulations: Analyze binding stability (RMSD <2 Å) over 100 ns to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

ADMET Prediction: Apply tools like SwissADME to filter derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition risks) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent ester hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers .

- Solvent Choice: Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers unless lyophilized .

- Stability Monitoring: Perform HPLC every 6 months to detect degradation (e.g., free acetic acid formation) .

Advanced: How can researchers address low yields in the final alkylation step of the synthesis?

Answer:

Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency .

Solvent Optimization: Switch to DMF or DMAc for better solubility of intermediates .

Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) .

Byproduct Analysis: Use LC-MS to identify competing pathways (e.g., elimination vs. alkylation) .

Basic: What spectroscopic red flags indicate impurities in the synthesized compound?

Answer:

- NMR: Extra peaks at δ 1.2–1.4 ppm (unreacted ethyl bromoacetate) or δ 10–12 ppm (acidic protons from hydrolysis) .

- IR: Broad O–H stretches (~3000–3500 cm⁻¹) suggesting moisture or degradation .

- HPLC: Tailing peaks or shoulders indicating stereoisomers/byproducts .

Advanced: What mechanistic studies are needed to confirm the compound’s role in observed anticancer activity?

Answer:

Apoptosis Assays: Measure caspase-3/7 activation via fluorogenic substrates .

Cell Cycle Analysis: Use flow cytometry (PI staining) to identify G1/S arrest .

Transcriptomics: RNA-seq to map pathway enrichment (e.g., p53, MAPK) .

In Vivo Validation: Xenograft models with pharmacokinetic profiling (Cmax, AUC) to correlate efficacy with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.